molecular formula C10H20O2 B1583783 3-Methylbutyl pentanoate CAS No. 2050-09-1

3-Methylbutyl pentanoate

Cat. No.: B1583783
CAS No.: 2050-09-1
M. Wt: 172.26 g/mol
InChI Key: UBLAMKHIFZBBSS-UHFFFAOYSA-N
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Description

3-Methylbutyl pentanoate, also known as iso-amyl N-valerate or isopentyl pentanoate, belongs to the class of organic compounds known as fatty acid esters. It has a fruity odor, resembling apples or pineapples .


Synthesis Analysis

Esters like this compound are commonly synthesized through the reaction of an alcohol with a carboxylic acid . The specific synthesis process for this compound would involve the reaction of 3-methylbutanol (isoamyl alcohol) with pentanoic acid (valeric acid) in the presence of a catalyst.


Molecular Structure Analysis

The molecular formula of this compound is C10H20O2 . It has a molar mass of 172.268 g/mol .


Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. It has a normal boiling temperature, critical temperature, and critical pressure. It also has specific densities at different temperatures and pressures . It is considered to be practically insoluble in water.

Scientific Research Applications

1. Forensic Science and Decomposition Analysis

3-Methylbutyl pentanoate is identified as a significant compound in the process of human decomposition. A study by Rosier et al. (2015) utilized gas chromatography coupled with mass spectrometry to analyze volatile organic compounds released during decomposition. The study found that a combination of compounds, including this compound, allowed for the distinction of human remains from animal remains, indicating its potential use in forensic science for identifying decomposed human remains (Rosier et al., 2015).

2. Synthesis of Biologically Active Compounds

In the field of medicinal chemistry, this compound has been involved in the synthesis of biologically active compounds. Yancheva et al. (2015) synthesized novel compounds using a derivative of this compound for potential use in pharmaceuticals. The synthesized compounds were tested for cytotoxicity, anti-inflammatory, and antibacterial activities, illustrating the relevance of this compound in the development of new bioactive substances (Yancheva et al., 2015).

3. Environmental and Biological Studies

This compound has been identified in various environmental and biological contexts, indicating its potential for broader applications. For example, Ono et al. (2003) identified this compound as part of an alarm pheromone in the venom of the giant hornet. This compound’s role in insect signaling highlights its significance in ecological studies and potential applications in pest control or environmental management (Ono et al., 2003).

4. Food Chemistry and Aroma Research

In food chemistry, this compound contributes to the aroma profiles of various food products. Barros-Castillo et al. (2021) conducted a study on the volatile compounds of jackfruit cultivars and identified this compound as a significant ester contributing to the fruit's aroma. This research underscores the compound's importance in understanding and enhancing food flavors and aromas (Barros-Castillo et al., 2021).

Safety and Hazards

3-Methylbutyl pentanoate is classified as a combustible liquid. It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Mechanism of Action

Target of Action

Isoamyl valerate, also known as 3-Methylbutyl pentanoate or Isopentyl valerate, is primarily used as a flavoring agent in various food products . The primary targets of Isoamyl valerate are the olfactory receptors in our nose that detect smell. These receptors are activated when they come into contact with Isoamyl valerate, leading to the perception of a specific scent or flavor .

Biochemical Pathways

Its primary role is to interact with sensory receptors to produce a sensory response . It is worth noting that isoamyl valerate can be produced via the leucine degradation pathway in certain yeast species .

Pharmacokinetics

As a flavoring agent, it is generally recognized as safe by the Food and Drug Administration (FDA), and it is typically ingested in small amounts that are unlikely to have significant pharmacokinetic effects .

Result of Action

The primary result of Isoamyl valerate’s action is the perception of a specific flavor or scent. This compound is often described as having a fruity, apple-like aroma . When used in food products, it can enhance the overall flavor profile and provide a pleasant sensory experience for the consumer .

Action Environment

The action of Isoamyl valerate can be influenced by various environmental factors. For example, the perceived intensity of its flavor can be affected by the temperature and pH of the food or drink it is added to. Additionally, the presence of other flavor compounds can also influence the overall perception of Isoamyl valerate’s flavor .

Properties

IUPAC Name

3-methylbutyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLAMKHIFZBBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174484
Record name 3-Methylbutyl valerate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

185.00 to 186.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl pentanoate
Source Human Metabolome Database (HMDB)
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CAS No.

2050-09-1
Record name Isoamyl valerate
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Record name Isoamyl valerate
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Record name 2050-09-1
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Record name 3-Methylbutyl valerate
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Record name 3-methylbutyl valerate
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Record name ISOAMYL VALERATE
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Record name 3-Methylbutyl pentanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040529
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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